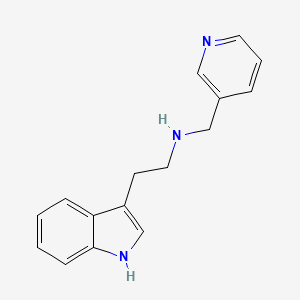
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Vue d'ensemble
Description
“2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular formula of “2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” is C16H18BrN3 . The average mass is 332.238 Da and the monoisotopic mass is 331.068390 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine” are not available .
Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of this compound can exhibit considerable cytotoxicity against various human cancer cell lines . This suggests that it could be a valuable asset in the development of new cancer therapies, particularly in targeting specific types of cancer cells for treatment.
Photocatalytic Properties
Coordination polymers derived from this compound have been reported to possess photocatalytic properties . These properties are particularly useful in the degradation of harmful aromatic dyes, making the compound a candidate for environmental cleanup applications, such as treating industrial wastewater.
Fluorescence Properties
The compound has been incorporated into coordination polymers to study their fluorescence properties . These properties are essential for developing new materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and other display technologies.
Biological Probe Development
The structure of this compound allows for the design and synthesis of probes that can be used to study various biological processes. These probes can help in understanding protein-protein interactions, signaling pathways, and other complex biological systems.
Tubulin Polymerization Inhibition
Some derivatives of this compound have shown the ability to inhibit tubulin polymerization . This is significant in cancer research, as the inhibition of microtubule assembly can lead to the suppression of cancer cell growth and metastasis.
Antiviral and Anti-inflammatory Applications
Indole derivatives, including this compound, have been explored for their antiviral and anti-inflammatory activities . These activities make them potential candidates for the treatment of viral infections and inflammatory conditions.
Safety And Hazards
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13/h1-6,8,10,12,18-19H,7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRBEIYAJRAXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366338 | |
| Record name | 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
418782-49-7 | |
| Record name | 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



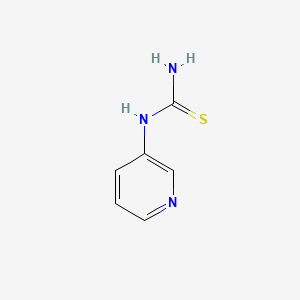

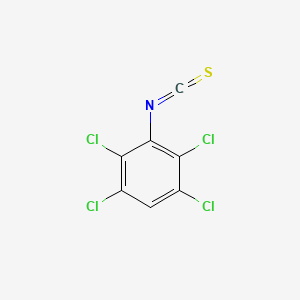
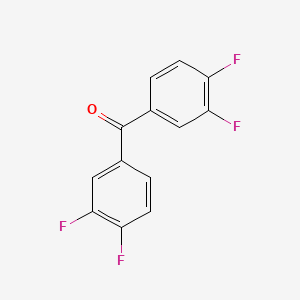


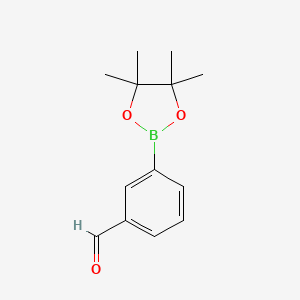
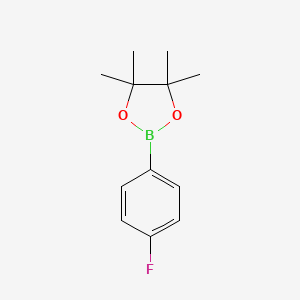

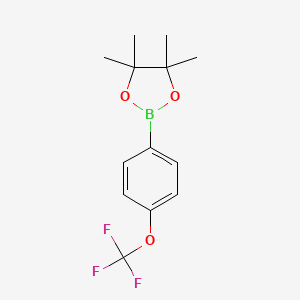
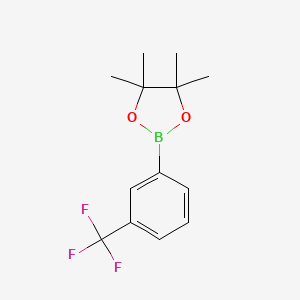
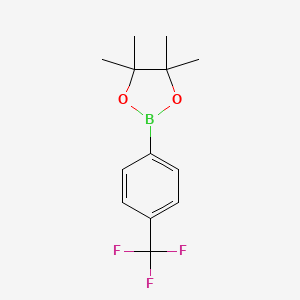

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)